3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-9(2)7-13-17-18-15(20-13)16-14(19)12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPLARVCGTOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl groups. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has shown that compounds similar to 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antimicrobial properties. For instance:
- Study Findings: A study evaluated the antibacterial effects against Escherichia coli and Staphylococcus aureus, revealing that derivatives exhibited varying degrees of activity with Minimum Inhibitory Concentrations (MIC) ranging from 1.27 to 2.65 µM for different strains .
| Compound | Target Microorganism | MIC (µM) |
|---|---|---|
| Compound N1 | E. coli | 1.27 |
| Compound N8 | S. aureus | 1.43 |
| Compound N22 | Klebsiella pneumoniae | 2.60 |
2. Antifungal Activity
The compound has also been screened for antifungal activity against species such as Aspergillus niger and Apergillus oryzae. The results indicated effective inhibition at concentrations as low as 1 µg/mL .
Agricultural Applications
1. Pesticide Development
The structural characteristics of this compound suggest potential use in pesticide formulations. Its thiadiazole moiety is known for enhancing the efficacy of pesticides by acting on various biochemical pathways in pests.
Case Study:
A study highlighted the synthesis of thiadiazole derivatives that demonstrated potent insecticidal activity against common agricultural pests .
Material Science Applications
1. Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Research Insight:
Recent studies indicate that incorporating thiadiazole derivatives into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical properties .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide moiety is a critical pharmacophore. Modifications to its substituents significantly influence electronic, steric, and solubility properties:
Key Observations :
Variations on the Thiadiazole Ring
The 5-position of the thiadiazole ring is a hotspot for modulating lipophilicity and steric bulk:
Key Observations :
- Branched Alkyl Chains : The 2-methylpropyl group in the target compound likely increases lipophilicity and membrane permeability compared to smaller alkyl chains (e.g., isopropyl in ).
- Aromatic vs. Aliphatic Substituents : Pyridin-2-yl or phenylpropyl groups () introduce aromaticity, favoring interactions with hydrophobic protein pockets, whereas alkyl chains prioritize solubility-lipid balance.
Biological Activity
3,4-Dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C14H21N3OS
- Molecular Weight : 295.4 g/mol
- CAS Number : 696637-56-6
Anticancer Properties
Recent studies have highlighted the anticancer potential of various thiadiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | <10 | Induction of apoptosis |
| Other Derivative A | HeLa (Cervical) | 15 | Cell cycle arrest at G2/M phase |
| Other Derivative B | A549 (Lung) | 12 | Inhibition of CDK1 |
The compound exhibited an IC50 value of less than 10 μM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways relevant to cancer cell proliferation. For instance:
- Apoptosis Induction : Studies have demonstrated that compounds similar to this compound can trigger both early and late apoptosis in cancer cells. Flow cytometry analysis revealed a significant increase in apoptotic cells when treated with these compounds compared to untreated controls .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at critical checkpoints. For example, it was observed that treatment led to a notable accumulation of cells in the G2/M phase, suggesting interference with normal cell cycle progression .
Case Studies
Several case studies have illustrated the efficacy of thiadiazole derivatives in preclinical models:
-
Study on MCF-7 Cells :
- A derivative similar to this compound was tested on MCF-7 cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers after 24 hours of treatment.
-
In Vivo Studies :
- In animal models bearing tumors derived from human cancer cell lines, administration of thiadiazole derivatives resulted in tumor growth inhibition and improved survival rates compared to controls.
Q & A
Q. What are the recommended synthetic routes for 3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives with phosphoryl chloride (POCl₃) under reflux (90°C, 3 hours) .
- Step 2 : Coupling the thiadiazole intermediate with 3,4-dimethylbenzoyl chloride in a polar solvent (e.g., pyridine or DMF) at low temperatures (0–5°C) to minimize side reactions .
- Optimization : Microwave-assisted synthesis reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) and improves yields (e.g., 60–70%) by enhancing reaction efficiency .
Key Data :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 15–18 hours | 15–20 minutes |
| Yield | 50–60% | 60–70% |
Q. How is structural characterization performed for this compound, and what spectral benchmarks are critical?
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Peaks at δ 2.35–2.55 ppm (dimethyl groups), δ 7.2–8.1 ppm (aromatic protons), and δ 1.0–1.2 ppm (2-methylpropyl group) .
- ¹³C-NMR : Signals for thiadiazole carbons (δ 160–170 ppm) and carbonyl carbons (δ 165–170 ppm) .
Q. What preliminary biological activities have been reported for structurally analogous thiadiazole-benzamide hybrids?
- Anticancer Activity : Thiadiazole derivatives induce apoptosis via caspase-3 activation (IC₅₀ = 8–15 µM in MCF-7 cells) and inhibit topoisomerase II .
- Antimicrobial Effects : MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : Methyl and isopropyl groups enhance lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can computational methods like molecular docking guide the design of derivatives targeting specific enzymes?
- Target Selection : Prioritize enzymes overexpressed in disease models (e.g., COX-2 for anti-inflammatory activity or EGFR for anticancer effects) .
- Docking Workflow :
Prepare ligand (compound) and receptor (enzyme) structures using AutoDock Tools.
Identify binding pockets (e.g., COX-2 active site: hydrophobic cleft with key residues Arg120 and Tyr355) .
Validate docking poses with MD simulations (e.g., 100 ns trajectories to assess stability) .
- Critical Metrics : Binding energy (ΔG < -8 kcal/mol), hydrogen bonding (<2.5 Å), and hydrophobic interactions .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Data Normalization : Account for variations in assay conditions (e.g., cell line passage number, serum concentration) .
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT assay at 24/48/72 hours with positive controls like doxorubicin) .
- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform mechanistic studies?
- SHELX Workflow :
Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Solve phases via direct methods (SHELXS) and refine with SHELXL (R-factor < 0.05) .
- Key Insights :
- Bond lengths (C-S: 1.65–1.70 Å) and dihedral angles (thiadiazole vs. benzamide planes) predict conjugation and electronic effects .
- Hydrogen-bonding networks (e.g., N-H···O=C) stabilize crystal packing and mimic enzyme-ligand interactions .
Q. What are the challenges in scaling up synthesis while maintaining purity >95%?
- Purification Methods :
- Column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Recrystallization from ethanol/water (1:1) to remove unreacted intermediates .
- Analytical QC :
- HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity .
- TLC monitoring (Rf = 0.5–0.6 in chloroform/methanol 9:1) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
